Synthetic Utility: Validated Intermediate for Selective Bcl-2 Inhibitor Synthesis
Ethyl 5-methyl-4H-pyrazole-3-carboxylate (and its 1H-tautomer CAS 4027-57-0) has been explicitly validated as a synthetic intermediate for preparing tetrahydroisoquinoline amide substituted phenyl pyrazoles, a class of selective Bcl-2 inhibitors . In contrast, the 4-iodo analog (ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate) introduces additional synthetic steps and potential toxicity concerns due to the iodine atom, while the unsubstituted pyrazole-3-carboxylate lacks the methyl group required for optimal lipophilicity and target binding in this chemotype .
| Evidence Dimension | Validated synthetic intermediate for specific drug target class |
|---|---|
| Target Compound Data | Validated intermediate for tetrahydroisoquinoline amide substituted Ph pyrazoles (Bcl-2 inhibitors) |
| Comparator Or Baseline | Ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate: Requires additional iodination step, introduces heavy atom toxicity concerns; Unsubstituted pyrazole-3-carboxylate: Lacks methyl group for optimal lipophilicity |
| Quantified Difference | Not applicable (qualitative synthetic utility comparison) |
| Conditions | Synthetic route to Bcl-2 inhibitors as described in patent and chemical database sources |
Why This Matters
This validated synthetic route provides a direct path to a clinically relevant target class, reducing development time and synthetic risk compared to unvalidated analogs.
